molecular formula C10H9BrO3 B2389900 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid CAS No. 1399656-07-5

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid

Cat. No.: B2389900
CAS No.: 1399656-07-5
M. Wt: 257.083
InChI Key: GTSZPWVQZJYPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO3. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-bromophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid typically involves the reaction of 4-bromophenol with cyclopropanecarboxylic acid derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the reaction with a cyclopropanecarboxylic acid chloride in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the carboxylic acid group.

    Oxidation: Potassium permanganate (KMnO4) can be used for oxidizing the carboxylic acid group.

Major Products Formed

    Substitution: Products include various substituted phenoxycyclopropanecarboxylic acids.

    Reduction: The major product is 1-(4-bromophenoxy)cyclopropanol.

    Oxidation: The major product is 1-(4-bromophenoxy)cyclopropanecarboxylate.

Scientific Research Applications

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions with enzymes or receptors, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid
  • 1-(4-Chlorophenoxy)cyclopropanecarboxylic acid
  • 1-(4-Methylphenoxy)cyclopropanecarboxylic acid

Uniqueness

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

1-(4-bromophenoxy)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSZPWVQZJYPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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